molecular formula C18H18BrN3O2S B12617530 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-

Cat. No.: B12617530
M. Wt: 420.3 g/mol
InChI Key: YXMGFYSOSCMLJZ-CQSZACIVSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyridine ring fused to a pyrrole ring. The compound is further substituted with a bromine atom, a phenylsulfonyl group, and a pyrrolidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-b]pyridine core, which can be achieved through various methods such as cyclization reactions. The bromination of the core structure is usually carried out using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. The introduction of the phenylsulfonyl group can be achieved through sulfonylation reactions using reagents like phenylsulfonyl chloride. Finally, the pyrrolidinylmethyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the additional substituents.

    6-Bromo-1H-pyrrolo[2,3-b]pyridine: A simpler derivative with only the bromine substitution.

    1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: A derivative with only the phenylsulfonyl substitution.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the bromine atom, phenylsulfonyl group, and pyrrolidinylmethyl group can significantly influence the compound’s reactivity, solubility, and potential biological activities compared to its simpler analogs.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including cancer. This article focuses on the biological activity of the specific compound 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine , examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15BrN2O2S
  • Molecular Weight : 337.19 g/mol
  • CAS Number : 1305325-23-8

Anticancer Properties

Recent studies have highlighted the compound's potential as a fibroblast growth factor receptor (FGFR) inhibitor. FGFRs play a crucial role in tumor growth and metastasis. The compound exhibited notable inhibitory activity against FGFR1, FGFR2, and FGFR3:

FGFR Type IC50 (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

In vitro experiments demonstrated that the compound significantly inhibited the proliferation of breast cancer cells (4T1 cell line) and induced apoptosis. Additionally, it reduced cell migration and invasion by down-regulating matrix metalloproteinase 9 (MMP9) and up-regulating tissue inhibitor of metalloproteinases 2 (TIMP2) .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of FGFR signaling pathways, which are often aberrantly activated in various cancers. By blocking these receptors, the compound disrupts downstream signaling cascades that promote tumor cell survival and proliferation .

Study on Breast Cancer Cells

In a study investigating the effects of the compound on breast cancer cells:

  • Cell Line Used : 4T1 (mouse breast cancer cell line)
  • Findings :
    • Significant reduction in cell viability was observed at concentrations correlating with the IC50 values for FGFR inhibition.
    • Apoptotic markers were elevated in treated cells compared to controls.
    • Migration assays indicated a marked decrease in invasive capabilities of treated cells .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution properties. Toxicity assessments indicated low cytotoxicity to normal cells at therapeutic concentrations, suggesting a potential safety profile for further development .

Properties

Molecular Formula

C18H18BrN3O2S

Molecular Weight

420.3 g/mol

IUPAC Name

1-(benzenesulfonyl)-6-bromo-2-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H18BrN3O2S/c19-17-9-8-13-11-15(12-14-5-4-10-20-14)22(18(13)21-17)25(23,24)16-6-2-1-3-7-16/h1-3,6-9,11,14,20H,4-5,10,12H2/t14-/m1/s1

InChI Key

YXMGFYSOSCMLJZ-CQSZACIVSA-N

Isomeric SMILES

C1C[C@@H](NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)Br

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2S(=O)(=O)C4=CC=CC=C4)N=C(C=C3)Br

Origin of Product

United States

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